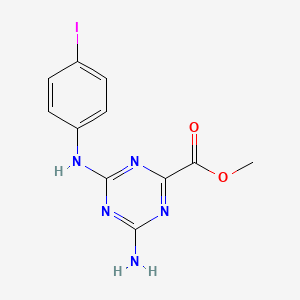

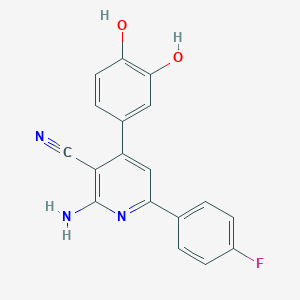

Methyl 4-amino-6-((4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate

Overview

Description

Methyl 4-amino-6-((4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate is a chemical compound with a complex structure. It belongs to the class of triazine derivatives and contains both aromatic and aliphatic moieties. The presence of the iodine atom in the phenyl ring suggests potential reactivity and biological activity .

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the amino group, iodination, and esterification. Researchers have explored various synthetic routes to access it, often starting from readily available precursors. Notably, modification of the aliphatic-aromatic moiety in the 2-benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine led to changes in the site of biological action of its structural analogs .

Scientific Research Applications

1. Application in PET Tracers for Imaging

Research has explored the synthesis of carbon-11-labeled derivatives of similar triazine compounds for potential use as PET tracers in imaging p38α mitogen-activated protein kinase. These compounds have been synthesized with moderate to excellent yields and prepared with specific activities, suggesting their utility in molecular imaging applications (Wang, Gao, & Zheng, 2014).

2. Synthesis of New Polymers

Triazine derivatives have been used in the synthesis of novel polymers. For example, isopropenyl-1,3,5-triazines, synthesized from reactions with various acyl chlorides, were polymerized and copolymerized, showing applications in material science (Kunisada et al., 1991).

3. Synthesis of 8-Acylamidopyrazolo[1,5-a]-1,3,5-triazines

The synthesis of 8-acylamidopyrazolo[1,5-a]-1,3,5-triazines has been developed, demonstrating the utility of similar triazine compounds in creating diverse chemical structures for potential pharmacological or chemical applications (Raboisson et al., 2003).

4. Use in Tetrazepin Derivative Synthesis

Triazine derivatives have been used as building blocks in synthesizing novel derivatives of tetrazepine, highlighting their versatility in synthesizing diverse organic compounds (Vahedi, Rajabzadeh, & Farvandi, 2010).

5. Application in Hydrogen Bonding Studies

Studies on hydrogen bonding in anticonvulsant enaminones, including triazine derivatives, have provided insights into molecular interactions and structural conformations, contributing to medicinal chemistry (Kubicki, Bassyouni, & Codding, 2000).

6. Synthesis of s-Triazine Derivatives from Uronic Acids

Research has explored the synthesis of s-triazine derivatives from uronic acids, demonstrating the potential of triazine compounds in the modification of carbohydrates for various applications (Lee & Maekawa, 1976).

7. Creation of 2-Oxazolines

Triazine derivatives have been used in the synthesis of 2-oxazolines, showcasing their role in the efficient and diverse synthesis of organic compounds (Bandgar & Pandit, 2003).

8. Inhibition of Photosynthetic Electron Transport

Specific triazine derivatives have been synthesized and tested for their ability to inhibit photosynthetic electron transport, indicating potential applications in agrochemical research (Fujimori et al., 2005).

9. Antimicrobial Activities

Research into the antimicrobial activities of triazole derivatives, including triazine compounds, highlights their potential in developing new antimicrobial agents (Bektaş et al., 2007).

10. Application in Anticancer Research

Some triazine derivatives have been evaluated for their potential as anticancer agents, particularly as inhibitors of the Rad6 ubiquitin-conjugating enzyme, suggesting their relevance in cancer therapy (Kothayer, Spencer, & Tripathi et al., 2016).

properties

IUPAC Name |

methyl 4-amino-6-(4-iodoanilino)-1,3,5-triazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10IN5O2/c1-19-9(18)8-15-10(13)17-11(16-8)14-7-4-2-6(12)3-5-7/h2-5H,1H3,(H3,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIGCTKZZBSSBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC(=N1)NC2=CC=C(C=C2)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10IN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-6-((4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride](/img/structure/B3025794.png)

![N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine,1-methylethyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile](/img/structure/B3025795.png)

![4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile](/img/structure/B3025798.png)

![3-(2,4-Dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)propanamide](/img/structure/B3025804.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride](/img/structure/B3025810.png)

![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid](/img/structure/B3025811.png)

![2-[(3-Methylbutyl)amino]-1,4-naphthalenedione](/img/structure/B3025813.png)